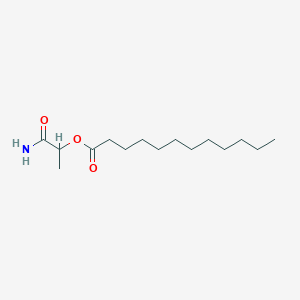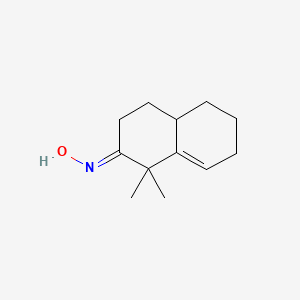![molecular formula C8H4F6O B14744332 2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene CAS No. 651-91-2](/img/structure/B14744332.png)
2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(trifluoromethyl)-7-oxabicyclo[221]hepta-2,5-diene is a unique chemical compound known for its distinctive bicyclic structure and the presence of trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene typically involves the use of advanced organic synthesis techniques. One common method is the stereoselective ring-opening metathesis polymerization. This process is initiated by a well-defined Schrock-type initiator and involves ligand exchange in living stereoselective ring-opening metathesis polymerization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted compounds.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological interactions and mechanisms.
Industry: Used in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets. The presence of trifluoromethyl groups can enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in polymerization or biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A similar compound without the trifluoromethyl groups.
2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene: A closely related compound with similar structural features.
Uniqueness
The presence of the trifluoromethyl groups in 2,3-Bis(trifluoromethyl)-7-oxabicyclo[221]hepta-2,5-diene imparts unique chemical properties, such as increased stability and reactivity
Eigenschaften
CAS-Nummer |
651-91-2 |
|---|---|
Molekularformel |
C8H4F6O |
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
2,3-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)5-3-1-2-4(15-3)6(5)8(12,13)14/h1-4H |
InChI-Schlüssel |
MGVLQGGDEXTVKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=C(C1O2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


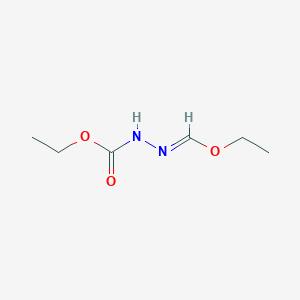
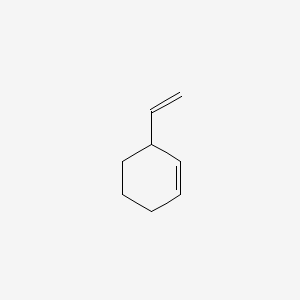
![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)
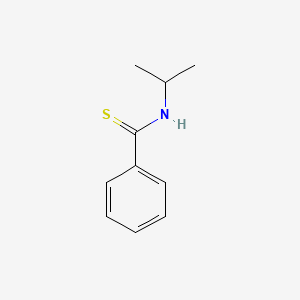
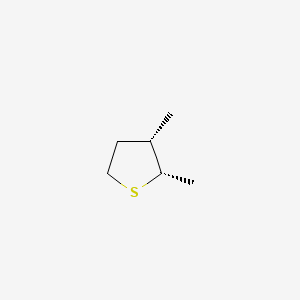
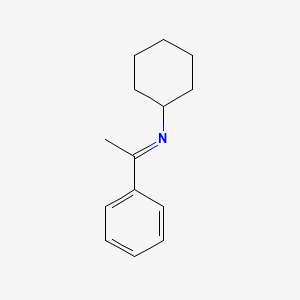

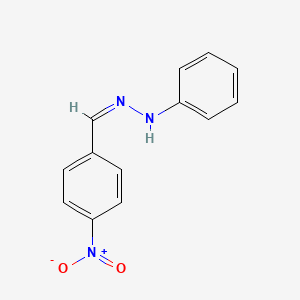
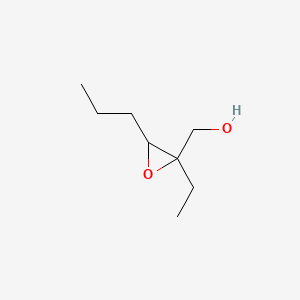
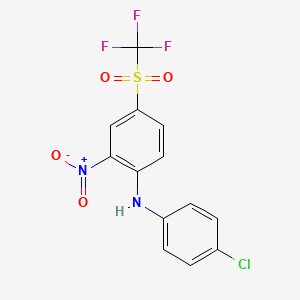
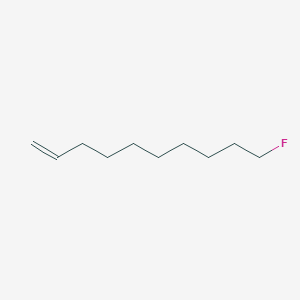
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)
